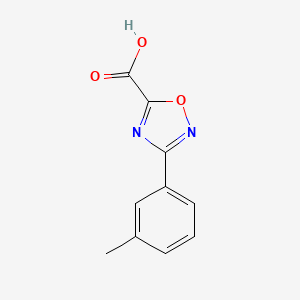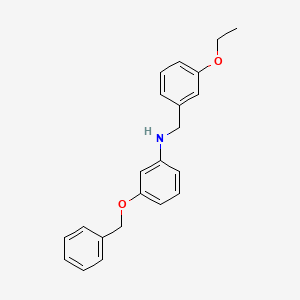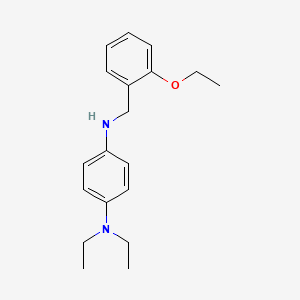
3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid
Übersicht
Beschreibung
3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid (m-TOCA) is an organic compound that is widely used in scientific research for its unique properties. It is a heterocyclic compound, meaning it contains two or more different types of atoms in its ring structure. m-TOCA is a derivative of oxadiazole, a five-membered heterocyclic ring with a nitrogen and oxygen atom in the ring. m-TOCA has a wide range of applications in scientific research due to its unique properties, such as its ability to form stable complexes with metal ions and its ability to act as a catalyst for chemical reactions.
Wissenschaftliche Forschungsanwendungen
M-TOCA has a wide range of applications in scientific research. It has been used to study the reactivity of metal complexes and the mechanism of organic reactions. 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid has also been used as a catalyst for organic reactions, such as the Biginelli reaction. Additionally, 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid has been used to study the properties of metal-organic frameworks (MOFs) and to develop new types of MOFs. 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid has also been used to study the structure and properties of polymers materials and to develop new types of polymers materials.
Wirkmechanismus
The mechanism of action of 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid is not fully understood. However, it is believed that 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid acts as a Lewis acid, meaning it can accept electrons from other molecules. This allows 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid to form stable complexes with metal ions, which can then be used as catalysts for organic reactions. Additionally, 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid can act as a nucleophile, meaning it can donate electrons to other molecules. This allows 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid to take part in nucleophilic substitution reactions, such as the Biginelli reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid are not fully understood. However, it is believed that 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid can interact with proteins and other molecules in the body, which can lead to changes in their structure and function. Additionally, 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid has been shown to have an effect on the activity of enzymes, which can lead to changes in biochemical pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid in lab experiments is its ability to form stable complexes with metal ions, which can then be used as catalysts for organic reactions. Additionally, 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid has been shown to have an effect on the activity of enzymes, which can lead to changes in biochemical pathways. However, 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid is not always easy to work with due to its highly reactive nature. Additionally, 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid can be toxic if not handled with care, so it is important to take the necessary safety precautions when working with this compound.
Zukünftige Richtungen
There are several potential future directions for research involving 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid. One potential direction is to explore the use of 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid as a catalyst for the synthesis of new compounds. Additionally, further research could be done to investigate the biochemical and physiological effects of 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid on the body. Additionally, further research could be done to explore the potential use of 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid in the development of new drugs and treatments. Finally, research could be done to explore the potential use of 3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid in the development of new materials and technologies.
Eigenschaften
IUPAC Name |
3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-3-2-4-7(5-6)8-11-9(10(13)14)15-12-8/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXWIVJBLWVSPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(m-Tolyl)-1,2,4-oxadiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385669.png)
![N-[4-(Pentyloxy)benzyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385670.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385671.png)

![2-Butoxy-N-[2-(4-isopropylphenoxy)ethyl]aniline](/img/structure/B1385673.png)

![1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1385677.png)

![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine](/img/structure/B1385682.png)



amine](/img/structure/B1385689.png)
